molecular formula C24H17F3N6O3S2 B2611268 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392685-21-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No. B2611268
CAS RN: 392685-21-1
M. Wt: 558.55
InChI Key: DJZUSXGNMGVECZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups and heterocyclic rings such as benzo[d]thiazol, furan, and triazole. These groups are often found in biologically active compounds and materials with interesting properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like NMR, HR-MS, and FT-IR spectroscopy .


Chemical Reactions Analysis

The compound contains several reactive sites that could undergo various chemical reactions. For example, the thiazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Typically, such properties are studied using a combination of experimental and theoretical methods .

Scientific Research Applications

Synthesis and Spectroscopic Study

The compound is related to a class of novel heterocyclic compounds, demonstrating significant interest in synthetic organic chemistry. For instance, Patel et al. (2015) reported on the synthesis and characterization of related heterocyclic compounds, showing a methodology that could be adapted for the synthesis of such complex structures. These compounds were characterized through various spectroscopic methods, highlighting their potential in the development of new materials or drugs with specific biological activities Patel, Patel, & Shah, 2015.

Antimicrobial Activity

Research into benzothiazole derivatives, such as those by Bikobo et al. (2017), has shown that these compounds exhibit promising antimicrobial properties. This indicates potential applications of the compound in antimicrobial therapy, providing a basis for the development of new treatments against resistant strains of bacteria and fungi Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017.

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole compounds and assessed their inhibition efficiency against steel corrosion, revealing that these compounds offer superior stability and higher inhibition efficiencies. This suggests that the compound under discussion may also find application as a corrosion inhibitor, contributing to the protection of metals in aggressive environments Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016.

Anticancer Activity

Compounds bearing the benzothiazole moiety have been studied for their anticancer properties. Ravinaik et al. (2021) designed and synthesized N-substituted benzamides, showing moderate to excellent anticancer activity in cell-based assays. This highlights the therapeutic potential of such compounds in oncology, suggesting the compound may also exhibit anticancer activities worthy of further exploration Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021.

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N6O3S2/c25-24(26,27)14-5-3-6-15(11-14)33-19(12-28-21(35)17-8-4-10-36-17)31-32-23(33)37-13-20(34)30-22-29-16-7-1-2-9-18(16)38-22/h1-11H,12-13H2,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZUSXGNMGVECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

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